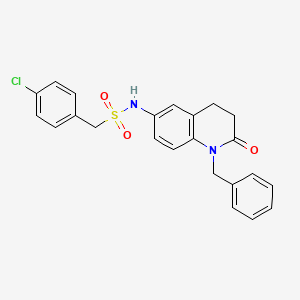
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide is a synthetic compound belonging to the tetrahydroquinoline class. Its unique molecular structure suggests potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
The compound's molecular formula is C25H24ClN2O3S with a molecular weight of approximately 464.98 g/mol. Its structure includes a tetrahydroquinoline core with a benzyl substituent and a chlorophenyl group, contributing to its biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- DNA Intercalation : The quinoline core may intercalate with DNA, inhibiting replication and transcription processes.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This includes potential inhibition of protein kinases involved in cancer progression.
- Receptor Modulation : The presence of the chlorophenyl group may enhance binding affinity to certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the observed biological activities associated with this compound:
Case Studies
Several studies have investigated the biological activity of related compounds within the tetrahydroquinoline class:
- Anticancer Activity : A study evaluated the anticancer effects of a structurally similar compound on the HT29 colorectal cancer cell line using the MTT assay. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Enzyme Interaction Studies : Molecular docking studies were performed to assess binding interactions between this compound and various protein kinases. The findings revealed strong binding affinities that could translate into effective inhibition of kinase activity involved in tumor growth .
- Antimicrobial Properties : Preliminary tests indicated that this compound might possess antimicrobial properties against specific bacterial strains. However, comprehensive studies are necessary to elucidate its full spectrum of antimicrobial activity .
Research Findings
Recent research has highlighted several key findings regarding the biological activities of tetrahydroquinoline derivatives:
- Cytotoxicity Mechanisms : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like chlorine) has been linked to enhanced biological activity in related compounds. This suggests that modifications to the substituents on the tetrahydroquinoline core can significantly impact efficacy .
Propriétés
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-20-9-6-18(7-10-20)16-30(28,29)25-21-11-12-22-19(14-21)8-13-23(27)26(22)15-17-4-2-1-3-5-17/h1-7,9-12,14,25H,8,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVFNOCTPHNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














